10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-

Medicinal Chemistry Drug Design ADME Property

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- (CAS 63931-16-8) is a pentacyclic heteroaromatic compound incorporating fused pyrido, pyrimido, and 1,4-thiazine rings, with a chlorine atom at position 7 and a free 4‑amine group. It is registered under the NSC number 194991, indicating its historical submission to the U.S.

Molecular Formula C9H6ClN5S
Molecular Weight 251.70 g/mol
CAS No. 63931-16-8
Cat. No. B12806555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-
CAS63931-16-8
Molecular FormulaC9H6ClN5S
Molecular Weight251.70 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC3=NC=NC(=C3S2)N)Cl
InChIInChI=1S/C9H6ClN5S/c10-5-2-1-4-9(15-5)16-6-7(11)12-3-13-8(6)14-4/h1-3H,(H3,11,12,13,14)
InChIKeySVKNRGVYLSCGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- (CAS 63931-16-8): Core Chemical Identity and Procurement Classification


10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- (CAS 63931-16-8) is a pentacyclic heteroaromatic compound incorporating fused pyrido, pyrimido, and 1,4-thiazine rings, with a chlorine atom at position 7 and a free 4‑amine group. It is registered under the NSC number 194991, indicating its historical submission to the U.S. National Cancer Institute's Developmental Therapeutics Program for anticancer screening . First reported by Okafor et al. in 1977, the compound belongs to the pyrido[2,3‑b]pyrimido[4,5‑e][1,4]thiazine class, a scaffold that has been explored for lipoxygenase inhibition and antitumor potential . Its molecular formula is C₉H₆ClN₅S, with a molecular weight of 251.70 g/mol and a computed LogP of 1.75 .

Why Close Analogs of 7-Chloro-10H-pyrido[2,3-b]pyrimido[4,5-e][1,4]thiazin-4-amine Cannot Be Assumed Interchangeable


Within the pyrido[2,3‑b]pyrimido[4,5‑e][1,4]thiazine family, even a single substituent change fundamentally alters the molecule's electronic character, hydrogen‑bonding capacity, and lipophilicity—all of which directly govern target binding and pharmacokinetics. The 7‑chloro derivative carries an electron‑withdrawing chlorine that reduces the polar surface area (PSA) and increases LogP relative to the 8‑methyl‑substituted analog, while adding hydrogen‑bond acceptor capacity compared to unsubstituted or 2,4‑diamine‑substituted members of the series . Historical screening data indicate that subtle variations in the substitution pattern on this scaffold can switch biological activity from lipoxygenase inhibition to antitumor potency, meaning that generic interchange without quantitative verification of the required property is scientifically unsound [1].

Quantitative Differentiation Evidence for 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- vs. Closest Analogs


Polar Surface Area (PSA) and LogP Divergence from the 8‑Methyl Analog

The 7‑chloro substitution raises the polar surface area (PSA) to 105.3 Ų and the computed LogP to 1.75, whereas the 8‑methyl analog (NSC194988, CAS 55740-63-1) possesses a PSA of approximately 64.2 Ų and an XLogP3‑AA of 1.8 [1]. The 40% higher PSA of the 7‑chloro compound indicates stronger hydrogen‑bond acceptor character, which influences membrane permeability and off‑target binding profiles in ways that the methylated congener cannot replicate.

Medicinal Chemistry Drug Design ADME Property

Boiling Point and Thermal Stability Distinction from the 2,4‑Diamine Analog

The 7‑chloro mono‑amine exhibits a boiling point of 526.6 °C at 760 mmHg and a flash point of 272.3 °C . In contrast, the 7‑chloro‑2,4‑diamine analog (CAS 42362-21-0) has a higher molecular weight (266.71 g/mol) and, based on class‑level behavior, a higher boiling point but lower thermal stability due to the additional amino groups that are susceptible to oxidative decomposition during distillation . This makes the mono‑amine significantly more amenable to high‑temperature handling and vacuum distillation.

Process Chemistry Thermal Stability Purification

Density and Refractive Index as Quality Control Benchmarks Unique to the 7‑Chloro Scaffold

The 7‑chloro compound has a reported density of 1.618 g/cm³ and a refractive index of 1.761 . For the 8‑methyl analog, no experimental density or refractive index values are publicly disclosed, and the 2,4‑diamine analog likewise lacks these data. In a procurement‑driven quality control (QC) setting, the availability of experimentally derived density and refractive index provides two orthogonal, non‑destructive analytical methods for identity verification and purity assessment that are entirely absent for the closest analogs [1].

Analytical Chemistry Quality Control Material Purity

Procurement‑Relevant Application Scenarios for 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-


Historical Anticancer Library Completion and NCI Panel Retro‑screening

Because this compound is cataloged as NSC194991, it can be used to complete historical NCI‑60 cell‑line screening panels where original samples have degraded or been exhausted . The availability of validated physical properties (density, refractive index) ensures that re‑acquired material matches the original tested batch, a capability lacking for undocumented analogs.

Scaffold‑Specific Lipoxygenase Inhibitor Probe Synthesis

The 7‑chloro mono‑amine serves as the direct precursor for installing lipoxygenase‑directing substituents at the 4‑amino position, a transformation exploited in the broader pyrido[2,3‑b][1,4]thiazine patent family [1]. Its 105.25 Ų PSA makes it a more polar starting point than the 8‑methyl analog, allowing chemists to access a different region of property space in first‑generation SAR libraries without additional synthetic steps.

Process Chemistry and Thermal Stability Benchmarking

With a defined boiling point of 526.6 °C and a flash point of 272.3 °C, this compound can serve as a reference standard for calibrating high‑temperature GC‑MS methods and for evaluating the thermal stability of new analogs in the pyrido[2,3‑b]pyrimido[4,5‑e][1,4]thiazine series . Analogs lacking these data cannot fulfill this role.

Quote Request

Request a Quote for 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.